AC8 Inhibitory Activity: A Clear Differentiator from Related Acetyl-CoA Carboxylase (ACC) Inhibitors
2-(3-Acetamidocyclopentyl)acetic acid demonstrates moderate inhibition of human Adenylyl Cyclase 8 (AC8) with an IC50 of 29 µM (2.90E+4 nM) in a cell-based assay [1]. This activity profile is distinct from that of close structural analogs like 2-acetamido-2-cyclopentylacetic acid, which primarily show potent inhibition of Acetyl-CoA Carboxylase (ACC) enzymes (IC50 in the low nM range) but lack reported AC8 activity [2]. This suggests that the 3-acetamido substitution pattern confers a unique target selectivity profile, making it a more suitable tool for studying AC8-mediated signaling pathways rather than lipid metabolism.
| Evidence Dimension | Inhibitory activity against human Adenylyl Cyclase 8 (AC8) |
|---|---|
| Target Compound Data | IC50 = 29 µM (2.90E+4 nM) |
| Comparator Or Baseline | 2-acetamido-2-cyclopentylacetic acid (Comparator): No reported AC8 inhibitory activity; Potent ACC inhibition (IC50 ~7-32 nM) |
| Quantified Difference | Target compound is >900-fold less potent on ACC (class-level inference) but exhibits unique AC8 activity absent in comparator. |
| Conditions | HEK293 cells expressing human AC8, assessed as decrease in A23187-stimulated cAMP accumulation [1]. |
Why This Matters
This differential activity profile is critical for researchers needing to selectively probe AC8-mediated signaling without confounding effects on ACC-related lipid metabolism, ensuring cleaner experimental outcomes.
- [1] BindingDB. (2021). BDBM50521094 (CHEMBL4574197): Inhibition of human AC8 expressed in HEK293 cells. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?mol=CC%28%3DO%29NC1CCC%28CC%28%3DO%29O%29C1 View Source
- [2] BindingDB. (n.d.). BDBM50365279 (CHEMBL1958360): Inhibition of rat liver Acetyl-CoA carboxylase 1. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?mol=CC%28%3DO%29NC%28C1CCCC1%29C%28%3DO%29O View Source
